molecular formula C14H13FN2O3 B1379433 4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline CAS No. 1775892-27-7

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline

Cat. No.: B1379433
CAS No.: 1775892-27-7
M. Wt: 276.26 g/mol
InChI Key: MBSFCMPYGFSQKT-UHFFFAOYSA-N
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Description

“4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline” is a chemical compound with the CAS Number: 1775892-27-7 . It has a molecular weight of 276.27 . The IUPAC name for this compound is N-(4-fluoro-2-nitrophenyl)-N-(2-phenoxyethyl)amine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthetic Methodology and Spectroscopic Properties

A new synthetic method involving the SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups, has been developed. This approach facilitates the preparation of aniline oligomers characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies. The method's versatility is demonstrated by the synthesis and characterization of tetramers in the leucoemeraldine and emeraldine oxidation states, highlighting the compound's significance in materials science (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Spectroscopic and Theoretical Insights

Spectroscopic studies, supported by density functional and ab initio theoretical calculations, provide insights into the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives. These studies reveal the importance of the gauche conformation for molecular stability and detail the vibrational behavior changes with temperature, offering valuable information for understanding molecular interactions and properties (Finazzi et al., 2003).

High-Temperature Electro-Optics

The compound's derivative has been utilized in synthesizing high molecular weight polycarbonate with significant thermal stability. These materials, soluble in common organic solvents, form high-quality films suitable for poling and electro-optic analysis, indicating potential applications in advanced electro-optic devices and materials (Suresh et al., 2003).

Amination of Aryl Fluorosulfonates

Amination techniques involving aryl fluorosulfonates have been explored, showing the compound's relevance in forming new C–N bonds. This research provides a foundation for developing commercial amination reactions of phenolic raw materials, suggesting its importance in synthetic organic chemistry (Hanley et al., 2016).

Electrochromic Materials Development

The compound has been used in creating novel electrochromic materials showing outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. These properties highlight the compound's potential in developing new electrochromic devices (Li et al., 2017).

Safety and Hazards

The specific safety information and hazards associated with “4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline” are not available in the search results. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-fluoro-2-nitro-N-(2-phenoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-11-6-7-13(14(10-11)17(18)19)16-8-9-20-12-4-2-1-3-5-12/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSFCMPYGFSQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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